6-(Bromomethyl)bicyclo[3.1.0]hexane
Overview
Description
6-(Bromomethyl)bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C7H11Br It features a bromomethyl group attached to a bicyclo[310]hexane ring system
Mechanism of Action
Target of Action
Bicyclo[3.1.0]hexanes are conformationally restrained isosteres for cyclohexanes . They may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects
Mode of Action
The mode of action of “Bicyclo[31It is known that bicyclo[310]hexanes can interact with their targets in a way that confers tighter binding, more resistance to metabolism, and often provides better selectivity .
Biochemical Pathways
The specific biochemical pathways affected by “Bicyclo[31It is known that bicyclo[310]hexanes can affect various biochemical pathways due to their ability to bind tightly to target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Bicyclo[31It is known that bicyclo[310]hexanes are conformationally restrained isosteres for cyclohexanes, with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of “Bicyclo[31It is known that bicyclo[310]hexanes can result in tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Bicyclo[31It is known that the properties of bicyclo[310]hexanes, such as their conformational restraint and modest elevation in lipophilicity, may play a role in how environmental factors influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)bicyclo[3.1.0]hexane typically involves the bromination of bicyclo[3.1.0]hexane derivatives. One common method is the radical bromination of bicyclo[3.1.0]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
6-(Bromomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Chloromethyl)bicyclo[3.1.0]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
6-(Hydroxymethyl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
6-(Bromomethyl)bicyclo[3.1.0]hexane is unique due to its bromomethyl group, which provides a versatile site for chemical modifications.
Properties
IUPAC Name |
6-(bromomethyl)bicyclo[3.1.0]hexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMXYPZTYQAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60775-79-3 | |
Record name | 6-(bromomethyl)bicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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